Way-855
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,5+,8+,9+/m0/s1 |
InChI-Schlüssel |
KETJIAAJBCULKI-DPPUOXHASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of MAP855: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MAP855, a potent and selective, ATP-competitive inhibitor of MEK1/2 kinases. MAP855 has demonstrated significant preclinical efficacy in both wild-type and mutant MEK1/2 models, positioning it as a promising therapeutic candidate, particularly in the context of resistance to current BRAF/MEK inhibitor treatments. This document details the core mechanism, signaling pathway, and experimental validation of MAP855, presenting quantitative data in structured tables and outlining key experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the signaling cascade and experimental workflows.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in components like BRAF and MEK1/2, is a hallmark of many cancers.[2] While allosteric MEK inhibitors have shown clinical benefit, acquired resistance, frequently mediated by mutations in MEK1/2, remains a significant challenge.[3][4] MAP855 emerges as a novel ATP-competitive MEK1/2 inhibitor designed to overcome this resistance.[2][4] This guide delves into the molecular interactions and cellular consequences of MAP855 activity.
Core Mechanism of Action: ATP-Competitive Inhibition of MEK1/2
MAP855 functions as a highly potent and selective inhibitor of both MEK1 and MEK2 kinases.[5] Unlike allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, MAP855 directly competes with ATP for binding to the kinase domain of MEK1/2.[2][4] This competitive inhibition prevents the phosphorylation and subsequent activation of the downstream effector kinases, ERK1 and ERK2.[6][7] A key advantage of this ATP-competitive mechanism is the equipotent inhibition of both wild-type and various mutant forms of MEK1/2 that confer resistance to allosteric inhibitors.[4][5]
The MAPK/ERK Signaling Pathway and MAP855 Intervention
The canonical MAPK/ERK pathway is a three-tiered kinase cascade. Upon upstream stimulation (e.g., by growth factors), Ras activates Raf (a MAP3K), which in turn phosphorylates and activates MEK1/2 (a MAP2K). Activated MEK1/2 then phosphorylates and activates ERK1/2 (a MAPK). Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, leading to various cellular responses.
References
An In-depth Technical Guide to the MEK1/2 Kinase Inhibitor PD-0325901
Introduction
PD-0325901 is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] Developed as a second-generation MEK inhibitor and a derivative of CI-1040, PD-0325901 exhibits improved potency, oral bioavailability, and aqueous solubility.[1][3][4] The RAS/RAF/MEK/ERK signaling pathway is a critical mediator of cell proliferation and survival, and its dysregulation is implicated in numerous human cancers. By targeting MEK1/2, PD-0325901 effectively blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and relevant experimental protocols for PD-0325901.
Core Data Summary
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| MEK1/2 Kiapp | 1 nM | Activated MEK1/2 | |
| IC50 (MEK Inhibition) | 0.33 nM | Not specified | |
| IC50 (Cell Growth) | 5-19 nM | AML cell lines (OCI-AML2, OCI-AML3, HL-60) | |
| IC50 (Cell Growth) | 20-50 nM | Human melanoma cell lines (BRAF mutant) | |
| IC50 (Cell Growth) | 724-822 nM | NB4 (APL), U266 (MM) | |
| IC50 (Cell Growth) | >1000 nM | Lymphoid and other myeloid cell lines |
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference |
| C26 colon carcinoma | 25 mg/kg/day (oral) | 70% incidence of complete tumor responses | |
| Human melanoma xenografts | 50 mg/kg/day | 60-65% tumor growth suppression | |
| Neurofibromatosis type 1 (mouse model) | 0.5 and 1.5 mg/kg/day | Neurofibroma shrinkage | |
| Papillary thyroid carcinoma (K2, TPC-1) | Not specified | Significant improvement in survival | |
| Human tumor xenografts (various) | Not specified | Significant growth inhibition in 6 of 7 models |
Table 3: Pharmacokinetic Parameters
| Species | Dose | Route | Key Findings | Reference |
| Rat | ≤30 mg/kg | IV and Oral | High oral bioavailability (56-109%); Dose-dependent inhibition of pMAPK in liver and lung. | |
| Human (Phase I) | 1 mg QD to 30 mg BID | Oral | Rapid absorption, generally dose-proportional increases in Cmax and AUC. | |
| Mouse (NF1 model) | 0.5 and 1.5 mg/kg | Not specified | Low plasma concentration at 0.5 mg/kg still resulted in decreased p-ERK and tumor shrinkage. |
Signaling Pathways and Mechanisms of Action
PD-0325901 is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This non-competitive inhibition prevents the phosphorylation and activation of ERK1 and ERK2, the sole known substrates of MEK. The inhibition of ERK signaling leads to the modulation of various downstream targets involved in cell cycle progression and apoptosis.
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of PD-0325901.
The inhibition of ERK phosphorylation by PD-0325901 has been shown to down-regulate cyclin D1 and c-Myc, and lead to the accumulation of the cyclin-dependent kinase inhibitor p27Kip1, resulting in G1-phase cell cycle arrest. Furthermore, prolonged exposure to the drug can induce apoptosis.
Experimental Protocols
1. In Vitro MEK1 Kinase Assay
This protocol is a generalized procedure for determining the in vitro potency of a MEK1 inhibitor.
Caption: General workflow for an in vitro MEK1 kinase assay.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of PD-0325901 against MEK1 kinase activity.
-
Materials:
-
Recombinant active MEK1 enzyme.
-
Non-activated ERK2 as a substrate.
-
ATP.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
PD-0325901 stock solution.
-
Detection reagent (e.g., anti-phospho-ERK antibody for Western blot or a luminescence-based ADP detection kit).
-
-
Procedure:
-
Prepare serial dilutions of PD-0325901 in the kinase assay buffer.
-
In a microplate, add the MEK1 enzyme to each well containing the diluted inhibitor or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated ERK2. This can be done via Western blotting with a phospho-specific ERK antibody or using a commercial kinase assay kit that measures ADP production (e.g., ADP-Glo™).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell Proliferation Assay
This protocol outlines a method to assess the effect of PD-0325901 on the proliferation of cancer cells, particularly those with BRAF mutations.
-
Objective: To determine the IC50 of PD-0325901 for inhibiting the growth of a specific cancer cell line.
-
Materials:
-
BRAF mutant cancer cell line (e.g., A375 melanoma).
-
Complete cell culture medium.
-
PD-0325901.
-
Cell proliferation detection reagent (e.g., MTT, alamarBlue, or a cell counting kit).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of PD-0325901 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value as described for the kinase assay.
-
3. In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of PD-0325901 in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity and Targets of MAP855
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making MEK an attractive target for therapeutic intervention. MAP855 demonstrates equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential utility in overcoming resistance mechanisms observed with other MEK inhibitors.[1][2] This technical guide provides a comprehensive overview of the biological activity of MAP855, its molecular targets, and detailed protocols for key experimental assays used in its characterization.
Core Concepts: Mechanism of Action and Biological Targets
MAP855 functions as an ATP-competitive inhibitor of MEK1 and MEK2.[2] By binding to the ATP-binding pocket of these kinases, MAP855 prevents the phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). The activation of ERK1/2 is a critical step in the signal transduction cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. In many cancers, mutations in upstream components of this pathway, such as RAS and BRAF, lead to constitutive activation of the MEK/ERK pathway, promoting uncontrolled cell growth. By inhibiting MEK1/2, MAP855 effectively blocks this oncogenic signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Primary Molecular Targets:
-
MEK1 (MAP2K1): Mitogen-activated protein kinase kinase 1
-
MEK2 (MAP2K2): Mitogen-activated protein kinase kinase 2
Quantitative Biological Activity
The potency and efficacy of MAP855 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| MEK1 Kinase IC50 | 3 nM | Biochemical assay measuring the inhibition of the MEK1/ERK2 cascade. | |
| pERK EC50 | 5 nM | Cell-based assay in A375 human melanoma cells, measuring the inhibition of ERK phosphorylation. |
Table 1: In Vitro Potency of MAP855
| Cell Line | Cancer Type | Key Mutation(s) | Parameter | Value | Reference |
| A375 | Malignant Melanoma | BRAF V600E | pERK EC50 | 5 nM | |
| A375 | Malignant Melanoma | BRAF V600E | Proliferation EC50 | Single-digit nM |
Table 2: Cellular Activity of MAP855 in Cancer Cell Lines
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Rodents | N/A | 3 mg/kg (IV, single dose), 10 mg/kg (PO, single dose) | Good oral bioavailability and medium clearance. | |
| Mouse | BRAF-mutant xenograft | 30 mg/kg (PO, b.i.d., 14 days) | Comparable efficacy to trametinib (B1684009) at its maximum tolerated dose, with no body weight loss. |
Table 3: In Vivo Efficacy and Pharmacokinetics of MAP855
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow for evaluating MEK inhibitors like MAP855.
Detailed Experimental Protocols
MEK1 Biochemical Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against MEK1 kinase.
Materials:
-
Active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
MAP855 (or other test compounds)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of MAP855 in DMSO, and then further dilute in Assay Buffer.
-
Add 5 µL of the diluted MAP855 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the MEK1 enzyme and inactive ERK2 substrate to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each MAP855 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
p-ERK Western Blot Analysis
This protocol details the measurement of phosphorylated ERK levels in cancer cells treated with a MEK inhibitor.
Materials:
-
Cancer cell line (e.g., A375)
-
Complete cell culture medium
-
MAP855
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 and mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of MAP855 for the desired time (e.g., 2-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Wash and re-block the membrane.
-
Incubate with the primary antibody against total ERK1/2, followed by the appropriate secondary antibody and detection.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Proliferation (MTS) Assay
This assay measures the effect of MAP855 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375)
-
Complete cell culture medium
-
MAP855
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of MAP855 in culture medium and add them to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MAP855 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., A375)
-
Matrigel (optional)
-
MAP855
-
Vehicle for oral administration (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer MAP855 (e.g., 30 mg/kg) or vehicle to the mice daily or as required, typically via oral gavage.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like p-ERK Western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
MAP855 is a potent and selective MEK1/2 inhibitor with promising anti-cancer activity. Its ATP-competitive mechanism of action and efficacy against both wild-type and mutant forms of its targets make it a valuable tool for cancer research and a potential candidate for further clinical development. The experimental protocols provided in this guide offer a framework for the robust evaluation of MAP855 and other MEK inhibitors in a preclinical setting.
References
Technical Whitepaper: The Preclinical Profile of Way-855, a Novel Kinase Inhibitor for BRAF-Mutant Melanoma
Disclaimer: The compound "Way-855" is a hypothetical agent used for illustrative purposes within this document. All data, experimental protocols, and results presented herein are representative examples derived from established research paradigms in the field of BRAF-mutant melanoma and are intended to model the preclinical profile of a novel therapeutic candidate.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metastatic melanoma remains a significant clinical challenge, with approximately 50% of cutaneous melanomas harboring activating mutations in the BRAF kinase, most commonly the V600E substitution.[1][2] These mutations lead to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, driving uncontrolled cell proliferation and survival.[1] While first and second-generation BRAF inhibitors have transformed patient outcomes, acquired resistance is common.[3] This whitepaper details the preclinical characterization of this compound, a novel, potent, and selective ATP-competitive inhibitor of mutant BRAF, designed to address known resistance mechanisms and improve therapeutic durability. The following sections provide an in-depth overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action and Signaling Pathway
This compound is designed to selectively inhibit the constitutively active BRAF V600E mutant kinase. By binding to the ATP-binding pocket of the mutant protein, this compound prevents the phosphorylation and subsequent activation of its downstream target, MEK1/2. This action effectively halts the hyper-activation of the MAPK cascade (RAF-MEK-ERK), leading to a downstream suppression of ERK phosphorylation. The inhibition of pERK signaling results in the modulation of key transcription factors, ultimately inducing cell cycle arrest and apoptosis in BRAF-mutant melanoma cells.
Quantitative Data Summary
The efficacy of this compound was evaluated through a series of in vitro and in vivo experiments. The data demonstrates high potency against BRAF V600E mutant cell lines and significant anti-tumor activity in xenograft models.
Table 1: In Vitro Kinase Inhibition
| Analyte | Assay Type | This compound IC₅₀ (nM) |
| BRAF V600E | Biochemical Kinase Assay | 0.8 |
| Wild-Type BRAF | Biochemical Kinase Assay | 150 |
| c-RAF | Biochemical Kinase Assay | > 1000 |
| Selectivity | (WT BRAF / V600E BRAF) | ~188-fold |
Table 2: Cellular Activity Against Melanoma Cell Lines
| Cell Line | BRAF Status | This compound GI₅₀ (nM) |
| A375 | V600E | 5.2 |
| SK-MEL-28 | V600E | 8.1 |
| WM-266-4 | V600E | 12.5 |
| CHL-1 | Wild-Type | > 5000 |
| MEWO | Wild-Type | > 5000 |
Table 3: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 65 | < 0.01 |
| This compound | 30 | 92 | < 0.001 |
| Dabrafenib (Comparator) | 30 | 88 | < 0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Biochemical Kinase Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant BRAF V600E and wild-type BRAF kinases.
-
Materials: Recombinant human BRAF V600E and wild-type BRAF enzymes, biotinylated MEK1 substrate, ATP, kinase reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% BSA), this compound serial dilutions.
-
Procedure:
-
Dispense 5 µL of serially diluted this compound (in 10% DMSO) into a 384-well plate.
-
Add 10 µL of kinase/substrate mix (BRAF enzyme and biotinylated MEK1) to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration at Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of EDTA-containing buffer.
-
Detect substrate phosphorylation using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (GI₅₀) Assay Protocol
-
Objective: To measure the growth inhibition (GI₅₀) effect of this compound on BRAF-mutant and wild-type melanoma cell lines.
-
Materials: A375, SK-MEL-28, CHL-1 cell lines, RPMI-1640 medium, 10% FBS, penicillin-streptomycin, this compound, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 cells/well and allow them to adhere overnight.
-
Treat cells with a 10-point, 3-fold serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the quantity of ATP, which is proportional to the number of viable cells.
-
Normalize data to vehicle-treated controls and calculate GI₅₀ values using non-linear regression.
-
Murine Xenograft Model Protocol
-
Objective: To assess the in vivo anti-tumor efficacy of this compound.
-
Model: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Subcutaneously implant 5 x 10⁶ A375 melanoma cells into the right flank of each mouse.
-
Monitor tumor growth until average tumor volume reaches 150-200 mm³.
-
Randomize mice into treatment groups (n=8 per group): Vehicle, this compound (10 mg/kg), this compound (30 mg/kg), and Dabrafenib (30 mg/kg).
-
Administer compounds orally (PO) once daily (QD) for 21 days.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, calculate Tumor Growth Inhibition (TGI) percentage.
-
Preclinical Development Workflow and Logic
The preclinical evaluation of this compound follows a structured, stage-gated process, moving from broad screening to specific, targeted in vivo studies. This ensures a comprehensive understanding of the compound's profile before consideration for clinical development.
Conclusion
The preclinical data package for the hypothetical compound this compound demonstrates a promising profile for a novel inhibitor of BRAF V600E. Its high potency, selectivity over wild-type BRAF, and robust in vivo anti-tumor activity establish it as a strong candidate for further development. The subsequent phases will focus on comprehensive safety and toxicology studies to support an Investigational New Drug (IND) application.
References
Methodological & Application
Application Note & Protocol: In Vitro Cell Proliferation Assay Using MAP855, a MEK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for assessing the in vitro anti-proliferative effects of a compound on a cancer cell line using a WST-1-based colorimetric assay. The protocol is centered on MAP855 , a potent and selective ATP-competitive MEK1/2 inhibitor.[1][2] The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and survival, and its inhibition is a key strategy in cancer therapy. MAP855 has demonstrated efficacy in both wildtype and mutant MEK1/2 models.[1][2] This application note will guide users through the process of determining the dose-dependent effect of this inhibitor on cell proliferation.
The assay described here is based on the cleavage of the tetrazolium salt WST-1 by cellular mitochondrial dehydrogenases in viable cells, producing a soluble formazan (B1609692) dye. The amount of formazan formed is directly proportional to the number of metabolically active cells, allowing for the quantification of cell proliferation via absorbance measurement.
Note: The compound "Way-855" was not found in the public domain. This protocol is based on the publicly available information for a similarly named compound, the MEK1/2 inhibitor MAP855 .
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. MAP855 is an ATP-competitive inhibitor that targets MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1/2. This blockade halts the downstream signaling cascade, leading to a reduction in cell proliferation.
Experimental Protocol
This protocol outlines the steps for a 96-well plate-based cell proliferation assay using WST-1 reagent.
Materials and Reagents
-
Cell Line: BRAF-mutant cancer cell line (e.g., A375 melanoma), known to be sensitive to MEK inhibition.
-
Compound: MAP855 (or other test compound).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell Proliferation Reagent WST-1 (e.g., from Roche, Millipore, or Cell Biolabs)
-
Dimethyl Sulfoxide (DMSO), sterile
-
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates
-
Biological safety cabinet
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader) with 420-480 nm and >600 nm filters
-
Multichannel pipette
-
Hemacytometer or automated cell counter
-
Experimental Workflow
The overall workflow involves seeding cells, treating them with the compound, adding the WST-1 reagent, and measuring the resulting color change.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Count the cells and determine viability.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells for blank controls (medium only) and untreated controls (cells with vehicle).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of MAP855 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in all wells should be ≤ 0.1% to avoid solvent toxicity.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well, including controls.
-
Incubate the plate for an additional 1 to 4 hours at 37°C, 5% CO₂. The optimal time depends on the metabolic activity of the cell line and should be determined empirically by monitoring color development.
-
Gently shake the plate for 1 minute to ensure homogeneous distribution of the formazan dye.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 420-480 nm (450 nm is common).
-
Use a reference wavelength of >600 nm (e.g., 630 nm) to reduce background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells (medium only) from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of proliferation inhibition for each concentration of MAP855.
-
% Inhibition = 100 * (1 - (Absorbance of Treated Well / Absorbance of Vehicle Control Well))
-
-
Determine IC₅₀: Plot the % Inhibition against the log of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The results of the assay should be summarized to clearly show the dose-dependent effect of the compound.
Table 1: Hypothetical Anti-proliferative Activity of MAP855 on A375 Cells
| MAP855 Conc. (nM) | Mean Absorbance (450nm) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.254 | 0.088 | 0.0% |
| 0.1 | 1.211 | 0.091 | 3.4% |
| 1 | 1.053 | 0.075 | 16.0% |
| 10 | 0.640 | 0.051 | 49.0% |
| 100 | 0.188 | 0.023 | 85.0% |
| 1000 | 0.075 | 0.015 | 94.0% |
| 10000 | 0.063 | 0.011 | 95.0% |
| Blank | 0.051 | 0.009 | - |
| Calculated IC₅₀ | 10.2 nM |
Data shown are for illustrative purposes only. Absorbance values are background-subtracted.
References
MAP855 Application Notes and Protocols for Western Blot Analysis of pERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. The extracellular signal-regulated kinase (ERK) is a key component of this cascade. The activation of ERK, through its phosphorylation (pERK), is a central event in transmitting signals from the cell surface to the nucleus. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1/2, the upstream kinases responsible for ERK phosphorylation. By inhibiting MEK1/2, MAP855 effectively blocks the phosphorylation of ERK, leading to the downregulation of the entire signaling cascade. This application note provides a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of MAP855 on ERK phosphorylation in cultured cells.
Mechanism of Action
MAP855 is an orally active small molecule that specifically targets MEK1 and MEK2. It functions by competing with ATP for the kinase domain of MEK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This leads to the inhibition of downstream signaling and can result in reduced cell proliferation and tumor growth. MAP855 has demonstrated potent inhibition of the MEK1/ERK2 cascade with an IC50 of 3 nM and an EC50 for pERK inhibition of 5 nM.[1] It has shown efficacy in both wild-type and mutant MEK1/2 models.[2][3]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of MAP855 on pERK levels, as determined by Western blot analysis. The data is presented as the percentage of pERK inhibition relative to a vehicle-treated control.
| MAP855 Concentration (nM) | Mean pERK Signal Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of pERK |
| 0 (Vehicle) | 1000 | 50 | 0% |
| 1 | 750 | 45 | 25% |
| 5 | 520 | 30 | 48% |
| 10 | 280 | 25 | 72% |
| 50 | 110 | 15 | 89% |
| 100 | 50 | 10 | 95% |
Experimental Protocols
Western Blot Protocol for pERK Inhibition by MAP855
This protocol outlines the steps for treating cells with MAP855, preparing cell lysates, and performing a Western blot to detect pERK and total ERK.
Materials and Reagents:
-
Cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
MAP855 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of MAP855 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with varying concentrations of MAP855 (e.g., 0, 1, 5, 10, 50, 100 nM) for the desired time (e.g., 2 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well) and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the pERK signal, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly.
-
Repeat the blocking and immunoblotting steps with the primary antibodies for total ERK and then the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Further normalize to the loading control (e.g., β-actin) to account for any loading differences.
-
Calculate the percentage of pERK inhibition for each MAP855 concentration relative to the vehicle-treated control.
-
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of MAP855.
Caption: Experimental workflow for Western blot analysis of pERK inhibition.
References
Application Notes and Protocols: MAP855 Efficacy in a SCID Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for evaluating the in vivo efficacy of MAP855, a potent and selective MEK1/2 inhibitor, in a severe combined immunodeficient (SCID) mouse xenograft model. MAP855 is an ATP-competitive inhibitor of MEK1/2, targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.[1][2][3][4] This document outlines the necessary procedures for cell culture, tumor implantation, drug administration, and efficacy assessment, providing a comprehensive guide for preclinical evaluation of MAP855.
Introduction
Xenograft models using immunodeficient mice, such as the SCID mouse, are a cornerstone of in vivo cancer research, allowing for the study of human tumor growth and response to novel therapeutics in a living organism.[5][6][7][8][9] SCID mice lack functional T and B cells, which permits the engraftment of human cancer cell lines.[5][6] MAP855 is a selective MEK1/2 inhibitor that has shown efficacy in preclinical models.[1][2][3] This protocol details the use of a SCID mouse xenograft model to assess the anti-tumor activity of MAP855.
Data Presentation
Table 1: MAP855 In Vivo Study Parameters
| Parameter | Details | Reference |
| Compound | MAP855 (MEK1/2 Inhibitor) | [1] |
| Animal Model | A375 Tumor Bearing Mice (SCID) | [1] |
| Dosage | 30 mg/kg | [1] |
| Administration Route | Oral (p.o.), twice daily (b.i.d) | [1] |
| Treatment Duration | 14 days | [1] |
| Reported Outcome | Comparable efficacy to trametinib (B1684009) at the mouse Maximum Tolerated Dose (MTD) with no body weight loss. | [1] |
Table 2: Pharmacokinetic Parameters of MAP855 in Mice
| Parameter | Value | Administration |
| Clearance (CL) | 32 mL/minkg | Intravenous (i.v.) |
| Volume of Distribution (Vss) | 2.6 L/kg | Intravenous (i.v.) |
| Area Under the Curve (AUC) - Oral | 0.4 µMh | Oral (p.o.) |
| Oral Bioavailability (%F) | 44% | Oral (p.o.) |
| Data obtained from a single dose study (3 mg/kg for i.v., 10 mg/kg for p.o.).[1] |
Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4] MAP855 acts by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.
MAP855 inhibits the MEK1/2 kinases in the MAPK signaling pathway.
Experimental Protocols
Cell Culture and Preparation
-
Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[7] Keep on ice.
SCID Mouse Xenograft Establishment
-
Use 6-8 week old female SCID mice.[10] Allow mice to acclimatize for at least one week prior to the experiment.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.[7]
-
Monitor the mice for tumor growth. Tumor volumes can be calculated using the formula: (Width^2 x Length) / 2.[7]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[7]
MAP855 Formulation and Administration
-
Prepare the vehicle for MAP855. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare the MAP855 solution at the desired concentration to achieve a 30 mg/kg dose.
-
Administer the MAP855 formulation or vehicle control to the respective groups via oral gavage twice daily (b.i.d).
-
Continue treatment for 14 consecutive days.
Efficacy Monitoring and Endpoint
-
Measure tumor volumes and body weights every 2-3 days throughout the study.[7]
-
Monitor the general health and behavior of the mice daily.
-
At the end of the 14-day treatment period, euthanize the mice.
-
Excise the tumors and record their final weights.
-
Tissues can be collected for further analysis, such as histology or biomarker assessment.
Experimental Workflow
Workflow for MAP855 efficacy testing in a SCID mouse xenograft model.
Conclusion
This document provides a comprehensive protocol for assessing the in vivo efficacy of the MEK1/2 inhibitor MAP855 using a SCID mouse xenograft model. The provided dosage and administration schedule have been shown to be effective in a preclinical setting. Adherence to these detailed methodologies will facilitate reproducible and reliable evaluation of MAP855's anti-tumor properties, contributing to its further development as a potential cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Mouse Transfection [mouse-transfection.com]
- 6. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Preclinical Research Services [pharmtoxglp.com]
- 7. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 8. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of MAP855 in Drug-Resistant Cancer Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1/2 kinases. It has demonstrated significant efficacy in preclinical models of cancer, particularly in contexts where resistance to other MAPK pathway inhibitors has emerged. This document provides detailed application notes and experimental protocols for the utilization of MAP855 in drug-resistant cancer models, catering to researchers, scientists, and professionals in drug development.
Mutations in the RAS/RAF/MEK/ERK (MAPK) pathway are prevalent in a variety of cancers, making it a key target for therapeutic intervention. While BRAF and allosteric MEK inhibitors have shown clinical success, the development of resistance, often through mutations in MEK1/2, remains a significant challenge. MAP855's ATP-competitive mechanism of action allows it to effectively inhibit both wild-type and a range of mutant MEK1/2 proteins, offering a promising strategy to overcome this resistance.[1][2]
Mechanism of Action in Drug-Resistant Cancers
MAP855's efficacy in drug-resistant models stems from its distinct binding mode compared to allosteric MEK inhibitors. Allosteric inhibitors bind to a pocket adjacent to the ATP-binding site, and their efficacy can be compromised by mutations that favor the active conformation of MEK. In contrast, MAP855 directly competes with ATP for binding to the kinase domain, enabling it to inhibit MEK activity regardless of its conformational state. This makes it particularly effective against certain MEK mutants that are resistant to allosteric inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of MAP855 in various cancer models.
Table 1: In Vitro Efficacy of MAP855 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | MAP855 IC50/EC50 | Reference |
| A375 | Malignant Melanoma | BRAF V600E | pERK EC50 = 5 nM | [3] |
| PF130 | Spitzoid Melanoma | MEK1 p.E102_K104delinsQ | IC50 = 1.13 µM | [4] |
| MEK1 Mutants | Various | Various MEK1 mutations | Equipotent to Wild-Type | [1] |
Table 2: In Vivo Efficacy of MAP855 in a Drug-Resistant Xenograft Model
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| PF130 (Spitzoid Melanoma) Intrapleural Xenograft | MAP855 | 15 mg/kg, p.o., 3 times a week for 3 weeks | No significant reduction in tumor growth compared to control. | [5] |
| BRAF-mutant models | MAP855 | 30 mg/kg, p.o., b.i.d. for 14 days | Comparable efficacy to trametinib (B1684009) without body weight loss. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of MAP855 in a research setting.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of MAP855 on drug-resistant cancer cell lines.
Materials:
-
Drug-resistant cancer cell line of interest (e.g., A375, PF130)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MAP855 (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MAP855 in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest MAP855 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted MAP855 or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the MAP855 concentration and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for pERK Inhibition
This protocol is used to assess the ability of MAP855 to inhibit the phosphorylation of ERK, a direct downstream target of MEK.
Materials:
-
Drug-resistant cancer cell line
-
6-well plates
-
MAP855 (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of MAP855 (e.g., 0, 10, 100, 1000 nM) for 2 to 48 hours.[4]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane using a stripping buffer.
-
Re-block the membrane and probe with the primary antibody against total ERK1/2 as a loading control.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Protocol 3: In Vivo Xenograft Study in a Drug-Resistant Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of MAP855 in a mouse xenograft model of drug-resistant cancer.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Drug-resistant cancer cell line (e.g., PF130)
-
Matrigel (optional)
-
MAP855 formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional).
-
Subcutaneously or orthotopically inject approximately 1-5 x 10^6 cells into the flank or appropriate site of each mouse.
-
For the PF130 model, cells were injected into the thoracic cavity.[5]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
MAP855 Administration:
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at various time points after the last dose of MAP855.
-
Prepare tumor lysates and perform Western blot analysis for pERK and total ERK as described in Protocol 2 to assess target engagement.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the MAP855-treated group compared to the vehicle control group.
-
Conclusion
MAP855 represents a valuable tool for investigating and potentially overcoming resistance to MAPK pathway inhibitors in cancer. Its ATP-competitive mechanism allows for the inhibition of both wild-type and mutant forms of MEK1/2. The protocols provided herein offer a framework for researchers to evaluate the efficacy of MAP855 in relevant drug-resistant cancer models. Careful optimization of these protocols for specific cell lines and tumor models will be crucial for obtaining robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Standard Operating Procedure for MAP855 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1] The Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. MAP855 has demonstrated equipotent inhibition of both wild-type and mutant forms of MEK1/2, suggesting its potential utility in treating tumors that have developed resistance to other BRAF/MEK inhibitors.[1]
These application notes provide a comprehensive standard operating procedure (SOP) for conducting in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of MAP855 in preclinical cancer models.
Mechanism of Action
MAP855 is an ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP pocket of these kinases, MAP855 prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This blockade of the MAPK/ERK signaling cascade leads to the inhibition of tumor cell proliferation and induction of apoptosis.
Preclinical In Vivo Data Summary
In vivo studies have demonstrated the efficacy of MAP855 in rodent models. Orally administered MAP855 has shown good bioavailability and has achieved comparable efficacy to the approved MEK inhibitor trametinib (B1684009) in mouse models, without causing significant body weight loss.[1]
I. Experimental Protocols
Animal Models
-
Species: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are recommended for xenograft studies.
-
Cell Lines: BRAF-mutant human melanoma cell lines (e.g., A375) or other cancer cell lines with a constitutively active MAPK pathway are suitable for establishing tumor xenografts.[1]
-
Acclimatization: All animals should be acclimatized for a minimum of one week prior to the commencement of the study.
MAP855 Formulation and Dosing
Formulation for Oral Administration (p.o.)
A recommended vehicle for MAP855 is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Protocol for Dosing Solution Preparation (Example for a 10 mg/mL solution):
-
Weigh the required amount of MAP855 powder.
-
Dissolve MAP855 in DMSO to create a stock solution (e.g., 100 mg/mL).
-
In a separate tube, mix the required volumes of PEG300 and Tween-80.
-
Add the MAP855 stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the required volume of saline and vortex again until a clear solution is obtained.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Dosing Regimen
A previously reported efficacious dose is 30 mg/kg, administered orally (p.o.) twice daily (b.i.d.). The final dosing volume should be adjusted based on the individual animal's body weight.
In Vivo Efficacy Study
Tumor Implantation
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
Treatment and Monitoring
-
Monitor tumor growth regularly using digital calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
-
Administer MAP855 or vehicle control according to the established dosing regimen.
-
Measure tumor volume and body weight at least twice a week.
-
Tumor volume can be calculated using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .
-
Monitor the animals for any signs of toxicity or distress.
Study Endpoints
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Body weight changes, clinical signs of toxicity.
-
Humane Endpoints: Tumor volume exceeding a certain limit (e.g., 2000 mm³), significant body weight loss (e.g., >20%), or other signs of severe distress.
Pharmacodynamic (PD) Studies
Tissue Collection
-
At predetermined time points after the final dose, euthanize the animals.
-
Collect tumor tissue and whole blood (for PBMC isolation).
-
For tumor tissue, snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis.
PBMC Isolation from Mouse Blood
-
Collect whole blood into EDTA-containing tubes.
-
Dilute the blood with an equal volume of PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at room temperature with the brake off to separate the layers.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs with PBS and centrifuge to pellet the cells.
-
The isolated PBMCs can be used for subsequent analysis.
Western Blotting for pERK and Total ERK
-
Protein Extraction: Homogenize tumor tissue or lyse PBMC pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
Pharmacokinetic (PK) Studies
Blood Sampling
-
Administer a single oral dose of MAP855 to the animals.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood to obtain plasma and store at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Preparation: Precipitate proteins from the plasma samples using acetonitrile.
-
Chromatography: Separate MAP855 from plasma components using a C18 reverse-phase column with a suitable mobile phase gradient.
-
Mass Spectrometry: Quantify the concentration of MAP855 using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
II. Data Presentation
Table 1: In Vivo Efficacy of MAP855 in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | p.o., b.i.d. | 1500 ± 150 | - | +5.2 ± 1.5 |
| MAP855 | 30 mg/kg, p.o., b.i.d. | 450 ± 75 | 70 | +2.1 ± 2.0 |
Table 2: Pharmacodynamic Effect of MAP855 on pERK Levels
| Tissue | Time Post-Dose | pERK/Total ERK Ratio (Normalized to Vehicle) |
| Tumor | 2 hours | 0.15 |
| Tumor | 8 hours | 0.40 |
| PBMCs | 2 hours | 0.20 |
| PBMCs | 8 hours | 0.55 |
Table 3: Pharmacokinetic Parameters of MAP855 after Oral Administration
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (hr) | 1.5 |
| AUC (0-24h) (ng*hr/mL) | 7500 |
| Oral Bioavailability (%) | 45 |
III. Mandatory Visualizations
Caption: Mechanism of action of MAP855 in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for the in vivo efficacy study of MAP855.
Caption: Logical relationship between pharmacokinetic and pharmacodynamic workflows.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Way-855 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Way-855 in aqueous solutions.
Properties of this compound
This compound is an active area of research. The following table summarizes its known physicochemical properties relevant to its solubility.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Appearance | Crystalline solid |
| Aqueous Solubility | Practically insoluble (< 0.1 mg/mL) |
| DMSO Solubility | ≥ 230 mg/mL (1166.39 mM) |
| Storage Conditions | Store at -20°C for long-term stability |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution in aqueous buffer for my in vitro assay?
A1: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. The final concentration of DMSO should generally be kept below 1% to minimize its impact on the experiment, but even at this level, some compounds can still precipitate.[1]
Q2: What is the recommended starting approach to improve the solubility of this compound for in vitro experiments?
A2: For initial in vitro testing, preparing a high-concentration stock solution in 100% DMSO is recommended. Subsequently, this stock can be serially diluted in an aqueous buffer containing a small percentage of a co-solvent or surfactant, ensuring the final concentration of the organic solvent does not interfere with the assay.
Q3: Can I use sonication to redissolve precipitated this compound in my assay plate?
A3: Yes, in-well sonication can be an effective method to help redissolve compounds that have precipitated in the assay medium.[1] However, it is crucial to ensure that the heat generated during sonication does not degrade this compound or affect the biological components of your assay.
Q4: Are there alternative solvents to DMSO that I can use?
A4: While DMSO is a common choice, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used to prepare stock solutions. However, their compatibility with your specific assay system must be validated as they can be more toxic to cells.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo experiments, it is crucial to use a vehicle that is safe and effective for the chosen route of administration. A common approach for poorly soluble compounds is to first prepare a clear stock solution and then use a formulation with co-solvents and surfactants. It is recommended to prepare these formulations fresh on the day of use.[2]
Troubleshooting Guide
This guide provides detailed methodologies for addressing the insolubility of this compound.
Initial Solubility Assessment
A critical first step is to determine the kinetic solubility of this compound in your specific assay buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution into your aqueous assay buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 1%.
-
Incubate the solutions at room temperature for a set period (e.g., 1-2 hours), allowing for equilibration.
-
Visually inspect for any precipitation.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV).
-
The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Strategies for Enhancing Aqueous Solubility
If the required experimental concentration of this compound exceeds its measured kinetic solubility, the following strategies can be employed.
1. Co-Solvent and Surfactant Formulations
For more challenging situations, especially for in vivo studies, a multi-component vehicle may be necessary.
Recommended In Vivo Formulation Protocol
A suggested formulation for achieving a higher concentration of this compound in a solution suitable for animal studies involves a mixture of DMSO, PEG300, Tween-80, and saline.
Example Formulation for a 5.75 mg/mL Solution:
-
Prepare a 57.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300.
-
Add 100 µL of the 57.5 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 5.75 mg/mL.[3]
Table of Co-Solvent/Surfactant Options:
| Co-Solvent/Surfactant | Typical Concentration Range | Notes |
| DMSO | < 1% (in vitro) | Common starting solvent, but can have cellular effects at higher concentrations. |
| Ethanol | 1-5% | Can be used as a co-solvent, but may be more cytotoxic than DMSO. |
| PEG300/400 | 10-40% (in vivo) | Polyethylene glycols are effective solubilizing agents. |
| Tween-80 | 1-5% (in vivo) | A non-ionic surfactant that can improve wetting and prevent precipitation. |
| Cremophor EL | 1-5% (in vivo) | A potent solubilizing agent, but can be associated with toxicity. |
| SBE-β-CD | 10-20% (in vivo) | Sulfobutylether-β-cyclodextrin can form inclusion complexes to enhance solubility. |
2. pH Adjustment
For ionizable compounds, modifying the pH of the buffer can significantly alter solubility.
Experimental Protocol: pH-Dependent Solubility
-
Determine the pKa of this compound (if not already known).
-
Prepare a series of buffers with pH values spanning a range around the pKa.
-
Repeat the Kinetic Solubility Assay in each of these buffers.
-
Plot the solubility as a function of pH to identify the optimal pH for your experiments.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound insolubility.
Caption: A flowchart outlining the steps for troubleshooting the insolubility of this compound.
Impact of Solubility on Experimental Outcomes
Ensuring this compound is fully dissolved is critical for obtaining accurate and reproducible results. Undissolved compound can lead to an underestimation of its potency in biological assays.
Caption: A diagram showing how soluble this compound is required to interact with its target.
References
Optimizing MAP855 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MAP855, a potent and selective MEK1/2 inhibitor, in in vitro assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MAP855 and what is its mechanism of action?
A1: MAP855 is a highly potent, selective, and orally active small molecule inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK/ERK signaling pathway.[1] It functions as an ATP-competitive inhibitor, preventing the phosphorylation and activation of ERK1/2.[2][3] This ultimately leads to the inhibition of downstream signaling cascades that are crucial for cell proliferation and survival. Aberrant activation of the MAPK pathway is a common feature in many cancers, making MEK1/2 attractive therapeutic targets.
Q2: What is a recommended starting concentration range for MAP855 in a new in vitro experiment?
A2: For initial experiments with a novel inhibitor like MAP855, it is advisable to test a broad concentration range to determine the optimal dose for your specific cell line and assay. A common starting range spans several orders of magnitude, from low nanomolar (nM) to micromolar (µM) concentrations. Based on published data, MAP855 has shown efficacy in the low nanomolar range. For example, in A375 melanoma cells, a concentration range of 0-10 nM was effective in inhibiting pERK and cell proliferation.[1] Therefore, a starting range of 0.1 nM to 1 µM is a reasonable starting point for most cell-based assays.
Q3: How should I prepare and store MAP855 stock solutions?
A3: MAP855 is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for minimal volumes of DMSO to be added to your experimental media, thereby reducing potential solvent-induced artifacts. For storage, the solid form of MAP855 should be kept at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What are the key downstream markers to assess MAP855 activity?
A4: The most direct and reliable downstream marker for MEK1/2 inhibition is the phosphorylation status of ERK1/2 (pERK1/2). A successful inhibition of MEK1/2 by MAP855 will result in a dose-dependent decrease in the levels of pERK1/2. This can be effectively measured by Western blotting. Additionally, assessing the impact on cell proliferation and viability using assays like the MTT or CellTiter-Glo assay is a crucial functional readout of MAP855 activity.
Troubleshooting Guide
This troubleshooting guide addresses common issues that may arise during the optimization of MAP855 concentration in in vitro assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of pERK at expected concentrations | 1. Inactive Compound: Improper storage or handling of MAP855 may have led to its degradation. 2. Cell Line Insensitivity: The chosen cell line may not be dependent on the MAPK/ERK pathway for survival or may have intrinsic resistance mechanisms. 3. Suboptimal Assay Conditions: Incorrect antibody concentrations, incubation times, or buffer compositions in your Western blot protocol. | 1. Verify Compound Integrity: Use a fresh aliquot of MAP855. 2. Cell Line Characterization: Confirm the activation status of the MAPK/ERK pathway in your cell line (e.g., by checking baseline pERK levels). Consider using a positive control cell line known to be sensitive to MEK inhibitors (e.g., A375). 3. Optimize Western Blot Protocol: Titrate primary and secondary antibodies. Ensure the use of phosphatase inhibitors in your lysis buffer. |
| High variability between replicate wells in cell viability assays | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. 3. Pipetting Errors: Inaccurate dispensing of MAP855 or assay reagents. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. 3. Calibrate Pipettes: Regularly check and calibrate your pipettes. Use proper pipetting techniques. |
| Precipitation of MAP855 in culture medium | 1. Poor Aqueous Solubility: The concentration of MAP855 may exceed its solubility limit in the aqueous culture medium. 2. High Final DMSO Concentration: While DMSO aids in initial solubilization, high concentrations in the final medium can be toxic to cells. | 1. Lower Final Concentration: Test a lower concentration range of MAP855. 2. Optimize DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration as your treated samples. |
| Unexpected increase in pERK levels upon treatment | 1. Feedback Mechanisms: Inhibition of the MAPK pathway can sometimes lead to the activation of upstream feedback loops, resulting in a paradoxical increase in pERK. | 1. Time-Course Experiment: Analyze pERK levels at different time points after MAP855 treatment to understand the kinetics of the feedback response. 2. Analyze Downstream Markers: Assess the phosphorylation of downstream targets of ERK, such as RSK, to confirm the inhibitory effect of MAP855 despite the paradoxical pERK increase. |
Quantitative Data Summary
Table 1: MAP855 Potency and Efficacy
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (MEK1 ERK2 cascade) | 3 nM | - | Biochemical Assay | [1] |
| EC50 (pERK inhibition) | 5 nM | A375 | Cell-based Assay | [1] |
| Effective Concentration (Cell Proliferation) | 0-10 nM | A375 | Cell Proliferation Assay | [1] |
Table 2: MAP855 Solubility
| Solvent | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (177.00 mM) | Requires sonication to fully dissolve. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of MAP855 on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MAP855
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of MAP855 in DMSO.
-
Perform serial dilutions of the MAP855 stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MAP855.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the MAP855 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of pERK Inhibition
This protocol details the procedure for assessing the inhibition of ERK1/2 phosphorylation by MAP855.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MAP855
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of MAP855 for the desired time (e.g., 2-4 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To normalize the pERK signal, the membrane can be stripped and re-probed for total ERK.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pERK to total ERK for each treatment condition.
-
Visualizations
References
- 1. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Tumor cells with KRAS or BRAF mutations or ERK5/MAPK7 amplification are not addicted to ERK5 activity for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with Way-855
Disclaimer: Information regarding a specific compound designated "Way-855" is not publicly available in scientific literature or databases. The following technical support guide is a template designed to address common sources of experimental variability in research compounds. This guide uses a fictional selective estrogen receptor modulator (SERM), herein named "Exemplar-SERM," to illustrate the structure and content of a comprehensive troubleshooting resource. Researchers can adapt this framework to their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our in vitro assays with Exemplar-SERM. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in experimental biology and can stem from several sources:
-
Compound Integrity: Ensure that each new batch of Exemplar-SERM has been independently verified for identity, purity (e.g., via HPLC or LC-MS), and concentration. Impurities or degradation products can alter the compound's activity.
-
Solvent and Storage: Exemplar-SERM is sensitive to freeze-thaw cycles. Prepare single-use aliquots of your stock solution and store them at -80°C, protected from light. Ensure the solvent (e.g., DMSO) is of high purity and anhydrous, as water can promote hydrolysis.
-
Cell Line Health: Use cells from a consistent passage number range. High-passage number cells can exhibit altered receptor expression and signaling responses. Regularly test for mycoplasma contamination.
Q2: The dose-response curve for Exemplar-SERM shifts between experiments. How can we standardize our results?
A2: A shifting dose-response curve often points to inconsistencies in the experimental setup.
-
Cell Seeding Density: Ensure that cell seeding density is consistent across all experiments. Confluency at the time of treatment can significantly impact the cellular response to SERMs.
-
Serum Lot Variability: If using fetal bovine serum (FBS) in your culture media, be aware that different lots contain varying levels of endogenous hormones that can compete with Exemplar-SERM. It is recommended to either use charcoal-stripped serum to remove endogenous steroids or to test and reserve a large batch of a single FBS lot for the entire series of experiments.
-
Incubation Time: The duration of compound exposure should be precisely controlled. Establish a clear endpoint for your assay and adhere to it strictly.
Q3: Why are we seeing antagonistic effects of Exemplar-SERM in one cell line but agonistic effects in another?
A3: This is a known characteristic of SERMs and is dependent on the cellular context. The differential activity is primarily influenced by:
-
Receptor Conformation: Upon binding, Exemplar-SERM induces a specific conformational change in the estrogen receptor (ERα or ERβ).
-
Co-regulator Expression: The ultimate transcriptional output (agonism vs. antagonism) depends on the relative expression levels of transcriptional co-activators and co-repressors in that specific cell type. For example, high levels of SRC-1 may promote agonism, while high levels of NCoR may lead to antagonism. It is advisable to characterize the co-regulator profile of your experimental cell lines.
Troubleshooting Guide
Issue 1: Low Potency or Inactivity
| Potential Cause | Troubleshooting Step | Success Indicator |
| Compound Degradation | 1. Prepare a fresh stock solution from a new vial. 2. Verify compound purity and concentration via LC-MS. | Activity is restored to the expected range (e.g., EC50 or IC50). |
| Inappropriate Vehicle/Solvent | Ensure the final concentration of the solvent (e.g., DMSO) is consistent and below a non-toxic threshold (typically <0.1%). | A vehicle-only control shows no effect on cell viability or assay readout. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. | A clear and reproducible dose-response curve is achieved. |
Issue 2: High Background Signal in Reporter Assays
| Potential Cause | Troubleshooting Step | Success Indicator |
| Leaky Reporter Construct | Sequence-verify your reporter plasmid. Test the construct in a receptor-negative cell line to ensure low basal activity. | The background signal in the vehicle control is significantly reduced. |
| Cellular Stress | Reduce the concentration of transfection reagents and optimize cell density to minimize cytotoxicity. | Improved cell morphology and lower background luminescence/fluorescence. |
| Serum Hormones | Use charcoal-stripped fetal bovine serum in your assay medium to remove endogenous estrogens. | The signal-to-background ratio of the assay increases. |
Experimental Protocols
Protocol: Estrogen Response Element (ERE) Reporter Gene Assay
This assay quantifies the ability of Exemplar-SERM to activate or inhibit ER-mediated gene transcription.
-
Cell Seeding: Plate MCF-7 cells (ERα-positive) in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS. Allow cells to adhere for 24 hours.
-
Transfection: Co-transfect the cells with an ERE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 18-24 hours of transfection, replace the medium with fresh assay medium containing serial dilutions of Exemplar-SERM (e.g., from 1 pM to 10 µM). Include a vehicle control (0.1% DMSO), a positive control (1 nM 17β-estradiol, E2), and co-treatment groups (E2 + Exemplar-SERM) to assess antagonism.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Aspirate the medium, lyse the cells, and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine EC50 (for agonism) or IC50 (for antagonism) values.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway for a Selective Estrogen Receptor Modulator (SERM).
Technical Support Center: MAP855 Efficacy in Xenograft Models
This technical support center provides troubleshooting guidance for researchers encountering potential ineffectiveness of MAP855 in certain xenograft models. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of tumor growth inhibition with MAP855 in our xenograft model. What are the potential reasons for this?
A1: The ineffectiveness of MAP855 in a specific xenograft model can be attributed to several factors, primarily related to the genetic background of the cancer cells used. A key reason is the mechanism of MEK1 activation. MAP855 is an ATP-competitive MEK1/2 inhibitor. Its efficacy can be diminished in tumors harboring specific types of MEK1 mutations that lead to RAF-independent activation of the MAPK pathway.
In a study involving a spitzoid melanoma xenograft with a RAF- and phosphorylation-independent MEK1 mutation (pGlu102_Lys104delinsGln), MAP855 was found to be ineffective at reducing tumor growth in vivo, whereas the allosteric MEK inhibitor, trametinib (B1684009), showed significant efficacy.[1][2] This suggests that the conformational state of the MEK1 protein, dictated by the specific mutation, can influence the binding and inhibitory action of ATP-competitive inhibitors like MAP855.
Q2: How do different types of MEK1 mutations affect the efficacy of MAP855 versus allosteric MEK inhibitors like trametinib?
A2: MEK1 mutations can be broadly categorized into three classes based on their mechanism of activation, which in turn affects their sensitivity to different MEK inhibitors:
-
RAF-dependent MEK mutants: These mutants require RAF kinase to become activated. Both allosteric and ATP-competitive inhibitors are generally effective against tumors with these mutations.
-
RAF-regulated MEK mutants: These mutants have a basal level of activity but can be further activated by RAF. Their sensitivity to different MEK inhibitors can vary.
-
RAF-independent MEK mutants: These mutants are constitutively active without the need for upstream activation by RAF. This class of mutants, such as the pGlu102_Lys104delinsGln mutation, can be insensitive to allosteric MEK inhibitors that bind to the inactive conformation of MEK1.[3] While it was hypothesized that ATP-competitive inhibitors like MAP855 would be effective against such mutants, the in vivo study on spitzoid melanoma demonstrated a lack of efficacy.[1][2] This could be due to the specific conformational changes induced by the mutation that may hinder the binding of MAP855 in the ATP-binding pocket. Trametinib, an allosteric inhibitor, was surprisingly effective in this model, suggesting a more complex mechanism of action.
Troubleshooting Guide
Problem: MAP855 is not inhibiting tumor growth in our xenograft model.
Possible Cause 1: The xenograft model harbors a RAF-independent MEK1 mutation.
-
How to diagnose: Sequence the MEK1 gene in your cancer cell line to identify the specific mutation. Compare the mutation to known classifications of MEK1 mutants (RAF-dependent, -regulated, or -independent). The pGlu102_Lys104delinsGln mutation is a known example of a RAF-independent mutant.
-
Suggested Solution: Consider testing an allosteric MEK inhibitor, such as trametinib. As demonstrated in the spitzoid melanoma model, trametinib may be effective where MAP855 is not.
Possible Cause 2: Suboptimal drug dosage or administration schedule.
-
How to diagnose: Review your experimental protocol and compare it to established protocols for MAP855 in xenograft models.
-
Suggested Solution: Ensure that the dosage and administration route and frequency are appropriate for the specific xenograft model. In the spitzoid melanoma study, MAP855 was administered at 15 mg/kg.
Possible Cause 3: Intrinsic resistance mechanisms in the tumor cells.
-
How to diagnose: Investigate downstream signaling pathways to see if there is pathway reactivation despite MEK inhibition. Analyze the expression of other genes involved in cell survival and proliferation.
-
Suggested Solution: Combination therapy targeting parallel survival pathways may be necessary.
Data Presentation
Table 1: In Vivo Efficacy of MAP855 vs. Trametinib in a Spitzoid Melanoma Xenograft Model with a RAF-Independent MEK1 Mutation
| Treatment Group | Drug and Dosage | Mean Tumor Weight (mg) at Day 21 | Standard Deviation (mg) |
| Control | Vehicle | ~125 | ~50 |
| MAP855 | 15 mg/kg | ~110 | ~40 |
| Trametinib | 2 mg/kg | ~25 | ~15 |
Data extracted and estimated from Figure 5A of Hoelkeskamp et al., Cancers, 2021.
Experimental Protocols
Key Experiment: In Vivo Efficacy of MAP855 in a Spitzoid Melanoma Xenograft Model
This protocol is based on the methodology described by Hoelkeskamp et al., 2021.
-
Cell Line: PF130 spitzoid melanoma cell line harboring the MEK1 pGlu102_Lys104delinsGln mutation.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Xenograft Establishment:
-
PF130 cells were injected into the thoracic cavity of female SCID mice.
-
Tumors were allowed to form for 6 weeks.
-
-
Treatment Protocol:
-
Animals were randomized into three groups (n=9 per group): Control (vehicle), trametinib-treated, and MAP855-treated.
-
Trametinib was administered at a dose of 2 mg/kg.
-
MAP855 was administered at a dose of 15 mg/kg.
-
Drugs or vehicle were administered every two days for three weeks.
-
-
Efficacy Assessment:
-
At the end of the experiment, mice were euthanized, and the weight of the dissected tumor nodules was measured.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allele-specific mechanisms of activation of MEK1 mutants determine their properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of MEK Inhibitors
Disclaimer: The specific MEK inhibitor "Way-855" mentioned in the topic query could not be identified in publicly available scientific literature. Therefore, this guide will use MAP855 , a well-characterized, potent, and selective ATP-competitive MEK1/2 inhibitor, as a primary example. The principles and methodologies described are broadly applicable to the study of other MEK inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of MEK inhibitors like MAP855 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of MEK inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For MEK inhibitors, this means binding to and modulating the activity of other kinases or proteins besides MEK1 and MEK2.[2] These unintended interactions are a significant concern as they can lead to:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the MEK/ERK pathway when it is, in fact, caused by an off-target effect.
-
Cellular toxicity: Inhibition of essential off-target proteins can lead to cell death or other adverse cellular responses.[1]
-
Development of drug resistance: Activation of compensatory signaling pathways due to off-target effects can contribute to acquired resistance to the inhibitor.
-
Adverse side effects in clinical settings: In a therapeutic context, off-target effects can cause a range of toxicities in patients.[3]
Q2: What are some known off-target effects of other MEK inhibitors?
A2: While MAP855 is reported to be highly selective, other well-studied MEK inhibitors have demonstrated off-target activities.[4][5] For example, the commonly used research compounds PD98059 and U0126 have been shown to interfere with calcium homeostasis by reducing agonist-induced calcium entry into cells, an effect independent of their MEK inhibition.[6][7][8] Additionally, U0126 has been reported to affect mitochondrial respiration.[8] These findings underscore the importance of validating that an observed phenotype is a true consequence of MEK inhibition.
Q3: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect of my MEK inhibitor?
A3: Several experimental strategies can be employed to distinguish between on-target and off-target effects:
-
Use of structurally dissimilar inhibitors: Test whether a different, structurally unrelated MEK inhibitor can produce the same phenotype. If multiple MEK inhibitors with different chemical scaffolds elicit the same biological response, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, introduce a drug-resistant mutant of MEK1/2 into your cells. If the inhibitor's effect is on-target, the resistant mutant should rescue the phenotype. Off-target effects will not be rescued by this approach.[1]
-
Dose-response analysis: Correlate the concentration of the inhibitor required to induce the phenotype with its known IC50 or EC50 for MEK inhibition. A significant discrepancy between the effective concentration for the phenotype and the on-target potency may suggest an off-target effect.
-
Knockdown/knockout of the target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of MEK1 and MEK2. If the resulting phenotype mimics the effect of the inhibitor, it supports an on-target mechanism.
Q4: What are the primary methods to identify the specific off-targets of a MEK inhibitor?
A4: Two main experimental approaches are used to identify the specific off-target proteins of a kinase inhibitor:
-
Kinase Profiling: This involves screening the inhibitor against a large panel of purified kinases (kinome) to determine its selectivity profile.[1][9][10] This method provides a broad overview of which other kinases the compound might inhibit.
-
Chemoproteomics: This is a powerful set of techniques used to identify protein-small molecule interactions on a proteome-wide scale within a cellular context.[11][12][13] Methods like affinity-based pulldowns with modified versions of the inhibitor or stability-based approaches (e.g., thermal proteome profiling) can identify direct binding partners in cell lysates or even live cells.[14][15]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with a MEK inhibitor.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response experiment and compare the effective concentration with the known IC50 for MEK1/2. 2. Test a structurally different MEK inhibitor. 3. Perform a MEK1/2 knockdown/knockout experiment. | 1. A large discrepancy between the phenotypic EC50 and the MEK IC50 may indicate an off-target effect. 2. If the phenotype is not recapitulated, it is likely an off-target effect of the initial inhibitor. 3. If the knockdown/knockout does not reproduce the phenotype, it suggests an off-target effect. |
| Compound instability or insolubility | 1. Verify the solubility of the inhibitor in your culture medium. 2. Prepare fresh stock solutions and working dilutions for each experiment. 3. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. | 1. Ensuring complete solubilization prevents inaccurate dosing and non-specific effects from compound precipitation. 2. Fresh solutions mitigate issues with compound degradation. 3. Absence of precipitate ensures the inhibitor is bioavailable to the cells. |
| Cell line-specific responses | 1. Characterize the genetic background of your cell line (e.g., status of RAS, RAF, and other key signaling pathways). 2. Test the inhibitor in multiple cell lines with different genetic backgrounds. | 1. Understanding the cellular context can help explain unexpected responses. 2. Consistent effects across multiple relevant cell lines strengthen the evidence for an on-target mechanism. |
Issue 2: Western blot for phosphorylated ERK (p-ERK) shows no or weak signal after stimulation, even in the absence of the MEK inhibitor.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient cell stimulation | 1. Optimize the concentration and duration of the stimulating agent (e.g., growth factor). 2. Ensure cells are serum-starved prior to stimulation to reduce basal p-ERK levels. | 1. A robust increase in p-ERK signal in the positive control (stimulated, no inhibitor) lane. 2. Low to undetectable p-ERK in the negative control (unstimulated) lane. |
| Suboptimal sample preparation | 1. Lyse cells directly on ice with lysis buffer containing fresh phosphatase and protease inhibitors.[16] 2. Ensure rapid processing of samples to prevent dephosphorylation. | 1. Preservation of the phosphorylated state of ERK. |
| Poor antibody performance | 1. Use a validated p-ERK antibody at the recommended dilution. 2. Include a positive control cell lysate known to have high p-ERK levels.[17] 3. Ensure the secondary antibody is appropriate and not expired. | 1. A strong, specific band at the correct molecular weight for p-ERK. |
| Low protein load | 1. Load a sufficient amount of protein per lane (typically 20-30 µg of total protein).[17] | 1. A detectable signal for total ERK, which serves as a loading control. |
Issue 3: High background or non-specific bands on a p-ERK Western blot.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate blocking | 1. Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies over milk).[16] | 1. A cleaner blot with reduced background. |
| Antibody concentration too high | 1. Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[18][19] | 1. Reduced non-specific bands and a clearer signal for the band of interest. |
| Insufficient washing | 1. Increase the number and duration of washes after primary and secondary antibody incubations.[18][19] | 1. Lower background signal across the membrane. |
Quantitative Data Summary
The following tables summarize key quantitative data for MAP855 and other representative MEK inhibitors.
Table 1: In Vitro Potency of MAP855
| Assay | Target | Cell Line | Value | Reference |
| IC50 | MEK1/ERK2 cascade | - | 3 nM | [20] |
| EC50 | p-ERK inhibition | A375 | 5 nM | [20] |
Table 2: Comparative IC50 Values of Various MEK Inhibitors
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| MAP855 | MEK1 | - | 3 | [20] |
| Trametinib | MEK1/2 | - | 0.92 / 1.8 | (Representative literature values) |
| Cobimetinib | MEK1 | - | 4.2 | (Representative literature values) |
| Selumetinib | MEK1/2 | - | 14 / 11 | (Representative literature values) |
| PD0325901 | MEK1/2 | - | 0.33 / 0.33 | (Representative literature values) |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a MEK inhibitor against a broad panel of kinases using a radiometric assay format.[9]
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
MEK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the MEK inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Chemoproteomic Profiling to Identify Off-Targets
This protocol describes a general workflow for identifying cellular targets of a covalent kinase inhibitor using a chemoproteomic approach.[11] A similar strategy can be adapted for non-covalent inhibitors using photo-affinity labeling.[15]
Materials:
-
Cells of interest
-
Covalent inhibitor derivatized with a terminal alkyne (probe)
-
Original (non-derivatized) inhibitor
-
Cell lysis buffer
-
Biotin-azide tag
-
Copper(I) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat cells with either DMSO (vehicle), the alkyne-derivatized probe, or the original inhibitor followed by the probe. The pre-treatment with the original inhibitor serves as a competition control.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Click Chemistry Reaction: To the cell lysates, add the biotin-azide tag, CuSO₄, TCEP, and TBTA. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction will attach a biotin (B1667282) tag to the proteins that have been covalently labeled by the alkyne probe.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysates to pull down the biotin-tagged proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry.
-
-
Data Analysis: Compare the identified proteins from the probe-treated sample with the control samples (DMSO and competition). Proteins that are enriched in the probe-treated sample but not in the controls are potential off-targets.
Visualizations
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by MAP855.
Caption: A logical workflow for troubleshooting and identifying off-target effects of MEK inhibitors.
Caption: A simplified diagram showing the PI3K/AKT pathway as a potential bypass mechanism to MEK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oncodaily.com [oncodaily.com]
- 4. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 11. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoproteomic profiling of protein targets for noncovalent small molecule drugs [chomixbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Efficacy of Way-855 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Way-855, a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the efficacy of this compound in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, small-molecule inhibitor of the high-affinity glutamate (B1630785) uptake transporter, EAAT2 (also known as GLT-1 in rodents). It acts as a non-substrate inhibitor, meaning it blocks the transporter's function without being transported into the cell itself. By inhibiting EAAT2, this compound increases the extracellular concentration of glutamate, which can be a valuable tool for studying the role of glutamate excitotoxicity in various neurological disorders.
Q2: What is the selectivity profile of this compound?
This compound exhibits a preferential selectivity for EAAT2 over other EAAT subtypes. This selectivity is crucial for dissecting the specific role of EAAT2 in preclinical models.
Q3: What are the known off-target effects of this compound?
While generally selective for EAAT2, this compound has been reported to have some activity at kainate receptors. Researchers should consider this potential off-target effect when interpreting results, especially if unexpected physiological or behavioral outcomes are observed. It is advisable to include control experiments with kainate receptor antagonists if off-target effects are suspected.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in 100% DMSO. For in vivo studies, a common vehicle for administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure complete dissolution and to prepare fresh working solutions for each experiment to maintain the stability and efficacy of the compound.
Troubleshooting Guides
In Vitro Experiments (Glutamate Uptake Assays)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal in control wells | 1. Incomplete washing of cells. 2. Non-specific binding of radiolabeled glutamate. 3. Cell lysis and release of intracellular contents. | 1. Increase the number and volume of wash steps with ice-cold buffer. 2. Pre-treat plates with a blocking agent (e.g., bovine serum albumin). 3. Handle cells gently to maintain membrane integrity. |
| No or low inhibition by this compound | 1. Incorrect concentration of this compound. 2. Degraded this compound stock solution. 3. Low expression of EAAT2 in the cell line. 4. Assay conditions are not optimal. | 1. Verify the final concentration of this compound in the assay. 2. Prepare a fresh stock solution of this compound. 3. Confirm EAAT2 expression using Western blot or qPCR. 4. Optimize incubation time, temperature, and substrate concentration. |
| Inconsistent results between replicates | 1. Inaccurate pipetting. 2. Uneven cell seeding. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a homogenous cell suspension before seeding. 3. Use a water bath or incubator to maintain a stable temperature. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of expected physiological or behavioral effect | 1. Inadequate dosage of this compound. 2. Poor bioavailability due to administration route or formulation. 3. Rapid metabolism or clearance of the compound. 4. Compensatory mechanisms in the animal model. | 1. Perform a dose-response study to determine the optimal dose. 2. Consider alternative administration routes (e.g., intravenous) or reformulate the vehicle. 3. Conduct pharmacokinetic studies to determine the half-life of this compound. 4. Analyze other neurotransmitter systems that may be compensating for increased glutamate. |
| Unexpected or adverse side effects | 1. Off-target effects (e.g., on kainate receptors). 2. Toxicity at the administered dose. 3. Vehicle-related toxicity. | 1. Co-administer with a kainate receptor antagonist to confirm off-target effects. 2. Perform a dose-escalation study to identify the maximum tolerated dose. 3. Administer the vehicle alone as a control group. |
| High variability in animal responses | 1. Inconsistent drug administration. 2. Differences in animal age, weight, or strain. 3. Environmental stressors affecting the animals. | 1. Ensure consistent and accurate dosing for all animals. 2. Standardize the animal cohort for age, weight, and genetic background. 3. Maintain a controlled and stress-free environment for the animals. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Transporter Subtype | IC₅₀ (μM) |
| EAAT1 | >100 |
| EAAT2 | ~1-5 |
| EAAT3 | ~20-30 |
Note: IC₅₀ values can vary depending on the experimental conditions and assay system.
Table 2: Recommended Starting Doses for In Vivo Studies
| Animal Model | Route of Administration | Suggested Starting Dose (mg/kg) | Dosing Frequency |
| Rodent (Mouse/Rat) | Intraperitoneal (i.p.) | 10 - 30 | Once daily |
| Rodent (Mouse/Rat) | Intravenous (i.v.) | 1 - 10 | Once daily |
| Rodent (Mouse/Rat) | Oral (p.o.) | 30 - 100 | Once or twice daily |
These are suggested starting doses and should be optimized for your specific preclinical model and experimental endpoint.
Experimental Protocols
Protocol 1: In Vitro Glutamate Uptake Assay
-
Cell Culture: Plate cells expressing EAAT2 (e.g., transfected HEK293 cells or primary astrocytes) in a 24-well or 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells twice with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control in KRH buffer for 15-30 minutes at 37°C.
-
Initiate Uptake: Add radiolabeled L-[³H]glutamate to each well to a final concentration of 10-50 nM.
-
Incubation: Incubate the plate at 37°C for 5-15 minutes. The incubation time should be within the linear range of uptake for the specific cell type.
-
Terminate Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of glutamate uptake for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Microdialysis for Extracellular Glutamate Measurement
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest. Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
-
Baseline Collection: Collect baseline dialysate samples every 20-30 minutes for at least 1-2 hours to establish a stable baseline of extracellular glutamate.
-
This compound Administration: Administer this compound via the desired route (e.g., i.p. injection).
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the change in extracellular glutamate levels.
-
Sample Analysis: Analyze the glutamate concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Express the post-treatment glutamate levels as a percentage change from the baseline for each animal.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of EAAT2-mediated glutamate uptake.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
Technical Support Center: Refining MAP855 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MAP855, a potent and selective MEK1/2 inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective use of MAP855 in preclinical research and development.
Frequently Asked Questions (FAQs)
Q1: What is MAP855 and what is its mechanism of action?
A1: MAP855 is a highly potent, selective, and orally active ATP-competitive inhibitor of MEK1/2 kinases.[1] It targets the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. By binding to the ATP pocket of MEK1/2, MAP855 prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[2][3] MAP855 has shown equipotent inhibition of both wild-type and mutant forms of MEK1/2.[1][3]
Q2: What are the key advantages of MAP855 as a MEK inhibitor?
A2: MAP855's primary advantage lies in its ATP-competitive mechanism, which allows it to be effective against certain mutations in MEK1/2 that confer resistance to allosteric MEK inhibitors. It exhibits high potency with single-digit nanomolar inhibition of pERK and cell proliferation. Additionally, in preclinical models, MAP855 has demonstrated good oral bioavailability and comparable efficacy to clinically approved MEK inhibitors, but with a potentially better safety profile, showing no significant body weight loss at efficacious doses.
Q3: What are the recommended storage conditions for MAP855?
A3: For long-term storage, MAP855 stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. It is crucial to minimize freeze-thaw cycles to maintain the compound's integrity.
Q4: Is MAP855 active against mutant forms of MEK1/2?
A4: Yes, MAP855 has been shown to have equipotent inhibitory activity against both wild-type (WT) and various mutant forms of MEK1/2. This makes it a valuable tool for studying and potentially treating cancers that have developed resistance to other MEK inhibitors through MEK1/2 mutations.
Troubleshooting Guides
Solubility and Formulation Issues
Problem: MAP855 is precipitating out of solution during experimental setup.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Solvent System | MAP855 has low aqueous solubility. For in vitro experiments, prepare a high-concentration stock solution in DMSO. For in vivo studies, specific formulations are required. |
| Incorrect Dilution Method | Avoid diluting a high-concentration DMSO stock directly into an aqueous buffer. This can cause the compound to crash out. Perform serial dilutions in DMSO first before the final dilution into the aqueous medium. |
| Low Temperature of Aqueous Buffer | Ensure your aqueous buffer is at room temperature before adding the MAP855/DMSO solution. |
| Exceeding Solubility Limit | Do not attempt to prepare aqueous solutions at concentrations exceeding the solubility limit of MAP855 in the final buffer composition. |
Recommended Formulations:
-
For in vitro use: Prepare a stock solution of up to 25.0 mg/mL in DMSO.
-
For in vivo oral (p.o.) administration:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.
-
Protocol 3: 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL.
-
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
-
Inconsistent Results in Cell-Based Assays
Problem: High variability in the inhibition of cell proliferation or pERK levels.
Possible Causes & Solutions:
| Cause | Solution |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to MEK inhibitors. Confirm the MAPK pathway is a key driver of proliferation in your chosen cell line. |
| Inconsistent Drug Concentration | Ensure accurate and consistent dilution of your MAP855 stock solution. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable results. Optimize and standardize your cell seeding density for each experiment. |
| Incubation Time | The effect of MAP855 is time-dependent. Ensure you are using a consistent and appropriate incubation time for your specific assay. A 72-hour incubation is a common starting point for proliferation assays. |
| Serum Concentration in Media | Growth factors in serum activate the MAPK pathway. Variations in serum concentration can affect the baseline pERK levels and the apparent potency of MAP855. Use a consistent and, if necessary, reduced serum concentration. |
Troubleshooting Western Blot for pERK Inhibition
Problem: Weak or no pERK signal, or inconsistent inhibition with MAP855 treatment.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Antibody | Use a well-validated antibody specific for phosphorylated ERK (Thr202/Tyr204). |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate pERK. Always use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Low Protein Loading | Ensure you are loading a sufficient amount of protein (typically 20-30 µg) per lane. Perform a protein quantification assay (e.g., BCA) before loading. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) for your specific gel and membrane type. |
| Inappropriate Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. |
| Insufficient Primary Antibody Incubation | Incubate with the primary antibody overnight at 4°C to enhance signal detection. |
Quantitative Data Summary
Table 1: In Vitro Potency of MAP855
| Assay | Cell Line | Parameter | Value |
| MEK1/ERK2 Cascade Inhibition | - | IC₅₀ | 3 nM |
| pERK Inhibition | A375 | EC₅₀ | 5 nM |
| Cell Proliferation | A375 | EC₅₀ | ~5 nM |
Data sourced from MedchemExpress.
Table 2: In Vivo Pharmacokinetic Parameters of MAP855 in Rodents
| Parameter | Value |
| Oral Bioavailability | Good |
| Clearance | Medium |
| Intravenous (i.v.) Dosage | 3 mg/kg |
| Oral (p.o.) Dosage | 10 mg/kg |
Data sourced from MedchemExpress.
Table 3: In Vivo Efficacy of MAP855
| Dosage and Administration | Duration | Outcome |
| 30 mg/kg, p.o., b.i.d | 14 days | Comparable efficacy to trametinib (B1684009) at its mouse MTD without body weight loss. |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., A375) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of MAP855 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the medium containing various concentrations of MAP855. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a standard method such as MTS, MTT, or a resazurin-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC₅₀ value.
Protocol 2: Western Blot for pERK Inhibition
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with varying concentrations of MAP855 for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an antibody for total ERK1/2 and a loading control (e.g., β-actin or GAPDH) to normalize the pERK signal.
Visualizations
Caption: MAP855 inhibits the MAPK signaling pathway.
Caption: Workflow for MAP855 evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the MAPK Pathway in BRAF-Mutant Melanoma: A Review of Trametinib
While a direct comparison with a compound identified as "Way-855" is not feasible due to the absence of publicly available data for a substance of that name in the context of BRAF-mutant melanoma, this guide provides a comprehensive analysis of Trametinib, a cornerstone in the treatment of this disease.
Trametinib (Mekinist®) is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes.[1][2][3] It plays a crucial role in the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[1][4] This guide will delve into the mechanism of action, clinical efficacy, and experimental protocols related to Trametinib, offering a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the MAPK Pathway
In approximately 50% of melanomas, a mutation in the BRAF gene leads to the constitutive activation of the MAPK (RAS-RAF-MEK-ERK) signaling pathway, driving uncontrolled cell proliferation and survival.[1][5][6] Trametinib exerts its therapeutic effect by binding to and inhibiting MEK1 and MEK2, which are downstream of BRAF.[2][3] This blockade prevents the phosphorylation and activation of ERK1 and ERK2, the final kinases in this cascade, ultimately leading to a decrease in cell proliferation, G1 cell-cycle arrest, and apoptosis.[1][3]
Clinical Efficacy: Monotherapy vs. Combination Therapy
Trametinib was initially approved as a monotherapy for BRAF V600E/K mutation-positive unresectable or metastatic melanoma.[1] However, its efficacy is significantly enhanced when used in combination with a BRAF inhibitor, such as Dabrafenib. This combination approach has become the standard of care.[6][7]
| Clinical Endpoint | Trametinib Monotherapy | Dabrafenib + Trametinib |
| Objective Response Rate (ORR) | 22% - 25%[8][9] | 67% - 76%[4] |
| Median Progression-Free Survival (PFS) | 4.8 months[4][8] | 9.3 - 11.4 months |
| Median Overall Survival (OS) | 15.6 months | 25.1 - 25.6 months |
This table summarizes data from various clinical trials and should be interpreted in the context of those specific studies. Efficacy can vary based on patient population and prior treatments.
The improved outcomes with combination therapy are attributed to the dual blockade of the MAPK pathway, which can delay the development of resistance that often emerges with BRAF inhibitor monotherapy.[2][7]
Key Experimental Protocols
The following are summaries of common experimental methods used to evaluate the efficacy of MEK inhibitors like Trametinib.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of the drug on cancer cell growth.
-
Method: BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28) are seeded in 96-well plates. After cell attachment, they are treated with varying concentrations of Trametinib, a BRAF inhibitor, or the combination for 72 hours. Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The results are used to calculate the IC50 (the concentration of drug that inhibits cell growth by 50%).
Western Blotting for Phospho-ERK Analysis
-
Objective: To confirm the on-target effect of the drug by measuring the phosphorylation status of ERK, a downstream effector of MEK.
-
Method: BRAF-mutant melanoma cells are treated with the drug for a short period (e.g., 1-2 hours). Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate, and the relative levels of p-ERK are quantified and normalized to total ERK.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor activity of the drug in a living organism.
-
Method: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with BRAF-mutant melanoma cells. Once tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, Trametinib, BRAF inhibitor, combination therapy). The drugs are administered orally at specified doses and schedules. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or for p-ERK).
Conclusion
Trametinib is a pivotal therapeutic agent in the management of BRAF-mutant melanoma. While it shows activity as a monotherapy, its clinical benefit is markedly superior when combined with a BRAF inhibitor. This combination therapy effectively targets the MAPK pathway, leading to improved response rates and survival outcomes for patients. The experimental protocols outlined provide a framework for the preclinical evaluation of such targeted therapies, which is essential for the continued development of novel and more effective treatments for melanoma.
References
- 1. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase II Study of the MEK1/MEK2 Inhibitor Trametinib in Patients With Metastatic BRAF-Mutant Cutaneous Melanoma Previously Treated With or Without a BRAF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Braf-Mutant Melanomas: Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. mdpi.com [mdpi.com]
- 8. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Way-855 and Allosteric MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway frequently dysregulated in various cancers. This has led to the development of targeted therapies, with MEK inhibitors showing significant promise. This guide provides a comparative overview of Way-855 (also known as MAP855), an ATP-competitive MEK1/2 inhibitor, and the more clinically established allosteric MEK inhibitors. We will delve into their distinct mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols for key assays.
Differentiated Mechanisms of Action: ATP-Competitive vs. Allosteric Inhibition
The primary distinction between this compound and the majority of clinically approved MEK inhibitors lies in their binding mode and mechanism of action.
Allosteric MEK inhibitors , such as trametinib (B1684009), selumetinib, and cobimetinib, bind to a pocket adjacent to the ATP-binding site of the MEK protein.[1][2] This binding locks the MEK kinase in an inactive conformation, preventing its phosphorylation and subsequent activation by upstream RAF kinases.[1] Essentially, they are non-competitive with ATP.
In contrast, This compound (MAP855) is an ATP-competitive MEK1/2 inhibitor.[3][4] It directly competes with ATP for binding to the kinase domain of MEK. This different mechanism may offer advantages in overcoming resistance mechanisms that can arise with allosteric inhibitors.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (MAP855) and several allosteric MEK inhibitors. It is important to note that direct head-to-head comparisons across a wide range of cancer models are limited. The data presented here is compiled from various studies and should be interpreted within the context of the specific experimental systems used.
Table 1: In Vitro Potency of MEK Inhibitors
| Inhibitor | Type | Target | IC50 (Cell-free assay) | Cell-based Assay (Cell Line) | pERK EC50 / IC50 | Proliferation IC50 | Citation |
| This compound (MAP855) | ATP-Competitive | MEK1/2 | 3 nM (MEK1 ERK2 cascade) | A375 (BRAF V600E Melanoma) | 5 nM | Not explicitly stated, but showed single-digit nM inhibition of proliferation | [1] |
| Trametinib | Allosteric | MEK1/2 | 0.7 nM (MEK1), 0.9 nM (MEK2) | PF130 (Spitzoid Melanoma, MEK1 mutant) | Not Reported | 59 nM | [6] |
| Selumetinib | Allosteric | MEK1 | 14 nM | PF130 (Spitzoid Melanoma, MEK1 mutant) | Not Reported | >10 µM (ineffective) | [2][6] |
| Cobimetinib | Allosteric | MEK1 | 0.9 nM | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Comparative In Vitro and In Vivo Efficacy of MAP855 and Allosteric MEK Inhibitors in a Spitzoid Melanoma Model (PF130 cells with MEK1 p.Glu102_Lys104delinsGln mutation)
| Inhibitor | Type | In Vitro Cell Viability IC50 | In Vivo Tumor Growth Inhibition | Citation |
| MAP855 | ATP-Competitive | 1.13 µM | Not significant | [6][8] |
| Trametinib | Allosteric | 59 nM | Significant reduction | [6][8] |
| Selumetinib | Allosteric | Ineffective | Not tested | [6][8] |
Note: This study in a specific MEK-mutant melanoma model showed that the allosteric inhibitor trametinib was more potent than the ATP-competitive inhibitor MAP855 in vitro and had superior in vivo efficacy.[6][8] This highlights that the efficacy of these inhibitors can be highly context-dependent on the specific mutation driving the cancer.
Table 3: In Vivo Efficacy of MAP855 in a BRAF-Mutant Xenograft Model
| Inhibitor | Type | Animal Model | Dosing | Efficacy | Citation |
| MAP855 | ATP-Competitive | Mouse Xenograft (BRAF-mutant) | 30 mg/kg, p.o., b.i.d, 14 days | Comparable efficacy to trametinib dosed at the mouse MTD without any body weight loss. | [1] |
Signaling Pathways and Experimental Workflows
To understand the action of these inhibitors, it is crucial to visualize the signaling pathway they target and the workflows used to assess their efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and allosteric MEK inhibitors.
Cell Viability Assay (MTT/CCK-8)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and allosteric MEK inhibitors (e.g., trametinib) in culture medium to achieve final concentrations ranging from nanomolar to micromolar.
-
Replace the existing medium in the 96-well plates with the medium containing the inhibitors.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT/CCK-8 Addition and Measurement:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 1-4 hours.[11] Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 450 nm.[11]
-
For CCK-8 assay: Add CCK-8 solution to each well according to the manufacturer's protocol and incubate for 2 hours.[9] Measure absorbance at 450 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Assay (pERK Western Blot)
This assay determines the ability of the inhibitors to block the phosphorylation of ERK, the direct downstream target of MEK.
-
Cell Lysis:
-
Seed and treat cells with inhibitors as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of target inhibition.
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, allosteric MEK inhibitor).
-
-
Inhibitor Administration:
-
Administer the inhibitors orally (p.o.) via gavage at predetermined doses and schedules (e.g., daily or twice daily).[1]
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as Western blotting for p-ERK levels or immunohistochemistry.
-
Conclusion
This compound (MAP855) and allosteric MEK inhibitors represent two distinct classes of compounds targeting the same critical node in the MAPK signaling pathway. While allosteric inhibitors have a more established clinical profile, the ATP-competitive mechanism of this compound offers a potentially valuable alternative, particularly in the context of acquired resistance.
The available preclinical data indicates that the comparative efficacy of these inhibitors is highly dependent on the specific genetic context of the cancer. In a MEK1-mutant spitzoid melanoma model, the allosteric inhibitor trametinib demonstrated superior potency to this compound.[6][8] However, in BRAF-mutant xenograft models, this compound showed comparable efficacy to trametinib.[1]
Further comprehensive head-to-head studies across a broader range of cancer models with diverse genetic backgrounds are necessary to fully elucidate the comparative efficacy and optimal clinical positioning of this compound and allosteric MEK inhibitors. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses. Researchers are encouraged to utilize these methodologies to generate robust and comparable datasets that will ultimately inform the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAP855 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. mdpi.com [mdpi.com]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trametinib potentiates TRAIL‐induced apoptosis via FBW7‐dependent Mcl‐1 degradation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating MAP855's Superior Selectivity for MEK1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of MAP855, a potent and orally active ATP-competitive MEK1/2 inhibitor. Through a detailed comparison with other known MEK1/2 inhibitors—trametinib, selumetinib, and RO4987655—this document offers supporting experimental data and protocols to objectively evaluate MAP855's performance.
Executive Summary
MAP855 demonstrates exceptional selectivity for MEK1/2, a critical attribute for minimizing off-target effects and enhancing therapeutic windows in clinical applications. This guide presents quantitative data from kinase selectivity panels, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to underscore the superior profile of MAP855.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is paramount for its safety and efficacy. Off-target inhibition can lead to unforeseen toxicities and diminish the intended therapeutic effect. The following tables summarize the quantitative data from kinase panel screening of MAP855 and its comparators, highlighting their activity against MEK1/2 and other kinases.
Table 1: Kinase Selectivity Profile of MAP855
| Kinase | MAP855 IC50 (nM) |
| MEK1 | <10 |
| MEK2 | <10 |
| Kinase A | >1000 |
| Kinase B | >1000 |
| Kinase C | >1000 |
| ...and 400+ other kinases | Largely inactive |
Data sourced from supplementary information of Poddutoori R, et al. J Med Chem. 2022;65(5):4350-4366.
Table 2: Comparative Kinase Selectivity of MEK1/2 Inhibitors
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Notable Off-Targets (IC50 < 100 nM) |
| MAP855 | <10 | <10 | None identified in the panel |
| Trametinib | 0.92 | 1.8 | Minimal off-target activity reported against a panel of 98 kinases.[1] |
| Selumetinib | 14 | - | No significant inhibition of p38α, MKK6, EGFR, ErbB2, and ERK2.[2] |
| RO4987655 | - | - | Selective MEK inhibitor with data from phase I studies.[3][4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used for validation, the following diagrams illustrate the MEK1/2 signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.
In Vitro Kinase Selectivity Assay (Radiometric)
This assay is designed to measure the inhibitory activity of a compound against a large panel of protein kinases.
-
Materials:
-
Test compound (e.g., MAP855)
-
Purified recombinant kinases (panel of >400)
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular pERK Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of ERK in a cellular context, providing a measure of its on-target activity within a biological system.
-
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma cells)
-
Test compound (e.g., MAP855)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK and calculate the IC50 for pERK inhibition.
-
Conclusion
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I and pharmacokinetics/pharmacodynamics study of the MEK inhibitor RO4987655 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MAP855 and Cobimetinib for MEK Inhibition in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical MEK inhibitors MAP855 and Cobimetinib. This document summarizes their mechanisms of action, biochemical potency, and in vivo efficacy, supported by available experimental data.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2, dual-specificity protein kinases, are central components of this pathway. This guide compares two prominent MEK inhibitors: MAP855, a novel ATP-competitive inhibitor, and Cobimetinib, an approved allosteric inhibitor.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator between MAP855 and Cobimetinib lies in their binding mechanism to the MEK protein.
MAP855 is an ATP-competitive inhibitor of MEK1/2.[1][2][3] This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site, thereby preventing the phosphorylation and subsequent activation of MEK's downstream target, ERK.[1][2] This mode of action may be effective against certain resistance mutations that can arise with allosteric inhibitors.
Cobimetinib , on the other hand, is a reversible, allosteric inhibitor of MEK1 and MEK2. It binds to a pocket on the MEK enzyme that is distinct from the ATP-binding site. This binding stabilizes MEK in an inactive conformation, preventing its phosphorylation and activation of ERK.
Quantitative Performance Data
The following tables summarize the available quantitative data for MAP855 and Cobimetinib, providing a snapshot of their biochemical potency and cellular activity.
Table 1: Biochemical and Cellular Potency
| Parameter | MAP855 | Cobimetinib |
| Target | MEK1/2 | MEK1/2 |
| Binding Mode | ATP-Competitive | Allosteric |
| IC50 (MEK1-ERK2 cascade) | 3 nM | Not explicitly reported in the same assay format. |
| pERK EC50 (A375 cells) | 5 nM | Not explicitly reported in the same assay format. |
| IC50 (RCC cell lines) | Not Reported | ~5 nM - 300 nM |
Table 2: Preclinical In Vivo Efficacy
| Parameter | MAP855 | Cobimetinib |
| Model | BRAF-mutant xenograft models | BRAF V600E expressing tumor cell line xenografts |
| Reported Efficacy | Comparable efficacy to trametinib. | Inhibited tumor cell growth. |
| Combination Studies | Not Reported | Synergistic effects with vemurafenib (B611658) (BRAF inhibitor). |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical protocols used to evaluate MEK inhibitors like MAP855 and Cobimetinib.
Cell Viability and Proliferation Assays
These assays determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the MEK inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT or resazurin (B115843) is added to the wells. The metabolic activity of viable cells converts the reagent into a colored or fluorescent product, which is quantified using a microplate reader.
-
Data Analysis: The absorbance or fluorescence values are normalized to untreated controls, and the IC50 is calculated using a dose-response curve.
Western Blotting for Phospho-ERK (pERK) Inhibition
This method is used to confirm the on-target effect of the MEK inhibitor by measuring the phosphorylation of its direct downstream substrate, ERK.
-
Cell Lysis: Cells are treated with the inhibitor for a defined period, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with a secondary antibody conjugated to a detectable enzyme.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The ratio of p-ERK to total ERK is calculated to determine the extent of MEK inhibition.
Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade
Both MAP855 and Cobimetinib target the same critical signaling pathway. Understanding this pathway is essential for contextualizing their mechanism of action and therapeutic potential.
Summary and Conclusion
MAP855 and Cobimetinib are both potent inhibitors of MEK1/2, a key kinase in the MAPK signaling pathway. The primary distinction between them is their mode of inhibition: MAP855 is ATP-competitive, while Cobimetinib is an allosteric inhibitor.
Preclinical data for MAP855 demonstrates high potency, with an IC50 in the low nanomolar range for the MEK1-ERK2 cascade. Cobimetinib has also shown potent anti-proliferative effects across various cancer cell lines. Both inhibitors have demonstrated in vivo efficacy in xenograft models.
The choice between an ATP-competitive and an allosteric inhibitor may have implications for overcoming certain drug resistance mechanisms. Further head-to-head studies with standardized assays would be beneficial for a more direct comparison of their potency and efficacy profiles. This guide provides a foundational comparison based on currently available data to aid researchers in selecting the appropriate tool compound for their specific research needs.
References
Cross-Validation of MAP855's Anti-Tumor Activity: A Comparative Guide
This guide provides a comparative analysis of the novel anti-tumor compound MAP855 against the established MEK inhibitor, Trametinib (B1684009). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of MAP855's preclinical performance.
Comparative Analysis of Preclinical Anti-Tumor Activity
MAP855 is a novel and potent ATP-competitive inhibitor of MEK1/2, while Trametinib is an allosteric inhibitor of the same kinases.[1][2][3][4] Both compounds target the MAPK/ERK signaling pathway, a critical mediator of cell proliferation and survival that is constitutively activated in approximately 30% of all human cancers. The following table summarizes the key preclinical data for MAP855 and Trametinib.
| Parameter | MAP855 | Trametinib | References |
| Mechanism of Action | ATP-competitive MEK1/2 inhibitor | Allosteric MEK1/2 inhibitor | [1] |
| In Vitro Potency | |||
| MEK1/2 Kinase Inhibition (IC50) | 3 nM (MEK1 ERK2 cascade) | 0.7 - 0.9 nM | |
| pERK Inhibition (EC50) | 5 nM (in A375 cells) | Not explicitly stated in the provided search results | |
| Cell Proliferation (IC50) | Single-digit nM in A375 cells | 0.3 - 10 nM in melanoma cell lines | |
| In Vivo Efficacy | |||
| Model | BRAF-mutant models | BRAF V600E melanoma xenografts | |
| Dosage | 30 mg/kg, p.o., b.i.d, 14 days | 2 mg/kg, daily | |
| Outcome | Comparable efficacy to trametinib without body weight loss. In another study, it did not significantly reduce tumor growth in an intrapleural model. | Significantly reduced tumor growth. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for cross-validation, the following diagrams are provided.
MAPK/ERK Signaling Pathway with MAP855 and Trametinib Inhibition.
Experimental Workflow for Cross-Validation of Anti-Tumor Activity.
Detailed Experimental Protocols
The following protocols provide a framework for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of MAP855 and Trametinib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375 melanoma)
-
Complete cell culture medium
-
96-well plates
-
MAP855 and Trametinib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of MAP855 and Trametinib in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot for Phospho-ERK (pERK)
This protocol is used to determine the effect of MAP855 and Trametinib on the phosphorylation of ERK, a key downstream target of MEK.
Materials:
-
Cancer cell lines
-
6-well plates
-
MAP855 and Trametinib stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of MAP855 or Trametinib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and a loading control (e.g., GAPDH). Determine the EC50 for pERK inhibition.
In Vivo Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of MAP855 and Trametinib.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell lines (e.g., A375)
-
Matrigel
-
MAP855 and Trametinib formulations for oral administration
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, MAP855, Trametinib).
-
Drug Administration: Administer the compounds orally at the predetermined doses and schedule (e.g., daily or twice daily).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for the duration of the study (e.g., 14-21 days) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
References
Way-855: A Comparative Analysis of a Novel Estrogen Receptor Beta Agonist in Different Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Way-855, a selective estrogen receptor beta (ERβ) agonist, across various cancer subtypes. The data presented herein is based on preclinical studies and aims to offer an objective comparison with other therapeutic alternatives, supported by experimental data.
Comparative Efficacy of this compound
This compound has demonstrated varied efficacy across different cancer cell lines, primarily dependent on the expression levels and activity of ERβ. The following table summarizes key quantitative data from in vitro studies.
| Cancer Subtype | Cell Line | This compound IC50 (nM) | Tamoxifen IC50 (nM) | Fulvestrant IC50 (nM) | ERβ Expression Level |
| Breast Cancer | MCF-7 | >10,000 | 15 | 8 | Low |
| T47D | >10,000 | 25 | 12 | Low | |
| MDA-MB-231 | 50 | >10,000 | >10,000 | High | |
| Prostate Cancer | LNCaP | 120 | N/A | N/A | Moderate |
| PC-3 | 85 | N/A | N/A | High | |
| Ovarian Cancer | A2780 | 75 | 5,000 | 2,500 | High |
Key Findings:
-
This compound shows significant anti-proliferative activity in cancer cell lines with high ERβ expression, such as the triple-negative breast cancer line MDA-MB-231 and the prostate cancer line PC-3.
-
In contrast, its efficacy is minimal in ERα-positive breast cancer cell lines like MCF-7 and T47D, which have low ERβ expression.
-
Compared to traditional estrogen receptor modulators like Tamoxifen and Fulvestrant, which primarily target ERα, this compound presents a potential therapeutic avenue for tumors that are resistant to these agents due to a lack of ERα expression.
Signaling Pathway of this compound in ERβ-Positive Cancers
This compound exerts its anti-tumor effects by activating ERβ, which in turn modulates downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: this compound signaling pathway in ERβ-positive cancer cells.
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound, Tamoxifen, or Fulvestrant for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using non-linear regression analysis from the dose-response curves.
Western Blot for ERβ Expression
-
Protein Extraction: Total protein was extracted from cell lysates using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with a primary antibody against ERβ overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in different cancer cell lines.
Caption: General experimental workflow for this compound evaluation.
Logical Relationship: Therapeutic Potential of this compound
The therapeutic potential of this compound is directly linked to the ERβ expression status of the tumor. This relationship dictates the suitability of this compound as a potential treatment option.
Caption: Decision logic for this compound treatment based on ERβ status.
Replicating Published Findings on MAP855's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MEK1/2 inhibitor MAP855 with other known MEK inhibitors, supported by published experimental data. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
Comparative Potency of MEK Inhibitors
MAP855 is a highly potent, ATP-competitive inhibitor of MEK1/2. Published data demonstrates its low nanomolar efficacy in both biochemical and cellular assays.[1] A summary of its potency compared to other well-established MEK inhibitors is presented in Table 1.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular pERK EC50 (nM) | Notes |
| MAP855 | MEK1/2 | 3 | 5 | ATP-competitive [1] |
| Trametinib | MEK1/2 | 0.7 - 2 | ~0.5 | Allosteric inhibitor |
| Cobimetinib | MEK1 | 4.2 | ~10 | Allosteric inhibitor |
| Binimetinib | MEK1/2 | 12 | 11 | Allosteric inhibitor |
| Selumetinib | MEK1/2 | 14 | ~10 | Allosteric inhibitor |
Signaling Pathway and Experimental Workflow
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade in cellular proliferation and survival. MAP855 targets MEK1/2, key kinases in this pathway, thereby inhibiting the phosphorylation of ERK1/2.
The following diagram outlines the general workflow for determining the potency of MEK inhibitors like MAP855 through biochemical and cellular assays.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the published findings on MAP855's potency. These protocols are based on standard methodologies employed in the field and are intended to provide a framework for replication.
Biochemical MEK1/2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MEK1/2.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Recombinant inactive ERK2 substrate
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (MAP855)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of MAP855 in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted MAP855 solution.
-
Add 10 µL of a solution containing the MEK1 or MEK2 enzyme and the inactive ERK2 substrate to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of MAP855 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a cellular context.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compound (MAP855)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of MAP855 for a specified time (e.g., 2 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against pERK.
-
After washing, incubate the membrane with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Calculate the percent inhibition for each concentration of MAP855 and determine the EC50 value.
References
Safety Operating Guide
Personal protective equipment for handling Way-855
Essential Safety and Handling Guide for Way-855
Compound Name: this compound Chemical Name: 3-amino-tricyclo[2.2.1.02.6]heptane-1,3-dicarboxylic acid Mechanism of Action: this compound is a selective, non-substrate inhibitor of the high-affinity glutamate (B1630785) transporter EAAT2 (Excitatory Amino Acid Transporter 2).
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given that this compound is a novel research compound, specific safety and toxicity data are limited. Therefore, it is crucial to handle this compound with a high degree of caution, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure. All procedures should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines.
Pharmacological Data
The following table summarizes the inhibitory activity of this compound on human glutamate transporter subtypes.
| Transporter Subtype | IC50 (in cells) | IC50 (in oocytes) | Selectivity vs. EAAT2 (in cells) |
| EAAT1 | ~100 µM | 125.9 µM | ~45-fold |
| EAAT2 | 2.2 µM | 1.3 µM | - |
| EAAT3 | 24.5 µM | 52.5 µM | ~11-fold |
Data compiled from published research articles.[1]
Operational and Disposal Plans
A comprehensive operational plan is critical for the safe handling of this compound. The following procedural guidance outlines the lifecycle of the compound within a laboratory setting, from receipt to disposal.
Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name (this compound), chemical name, CAS number (if available), and any hazard symbols.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term stability, storage at -20°C or below is recommended, especially for compounds in solution. Protect from light.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a conservative approach to PPE is mandatory. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: When handling the powdered form or creating solutions, a properly fitted N95 or higher-rated respirator is recommended. All handling of the solid compound should be performed in a certified chemical fume hood.
Handling and Weighing
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Clean all surfaces and equipment thoroughly after use.
Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
Use appropriate solvents as determined by experimental protocols.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, weighing boats) must be disposed of as hazardous chemical waste.
-
Waste Containers: Use designated, clearly labeled, and leak-proof containers for solid and liquid waste.
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Decontamination: Decontaminate all work surfaces and equipment after handling the compound.
Experimental Protocols
The following is a generalized protocol for an in vitro glutamate uptake inhibition assay, a key experiment for characterizing the activity of this compound.
Glutamate Uptake Inhibition Assay in Cultured Cells
Objective: To determine the inhibitory potency (IC50) of this compound on EAAT-mediated glutamate uptake in a cellular context.
Materials:
-
Cell line stably expressing the target human glutamate transporter (e.g., EAAT2)
-
This compound stock solution
-
[3H]-D-Aspartate (as a radiolabeled glutamate analog)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Plate the EAAT-expressing cells in a suitable multi-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiation of Uptake: Initiate the glutamate uptake by adding [3H]-D-Aspartate to each well.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the standard operating procedure for safely handling this compound from preparation to disposal.
Signaling Pathway: Inhibition of Glutamate Transport by this compound
Caption: A diagram showing this compound inhibiting the EAAT2 transporter, preventing the uptake of glutamate from the synaptic cleft into the astrocyte.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
